7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 359902-78-6
VCID: VC6380616
InChI: InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl
Molecular Formula: C18H23ClN6O2
Molecular Weight: 390.87

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 359902-78-6

Cat. No.: VC6380616

Molecular Formula: C18H23ClN6O2

Molecular Weight: 390.87

* For research use only. Not for human or veterinary use.

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 359902-78-6

Specification

CAS No. 359902-78-6
Molecular Formula C18H23ClN6O2
Molecular Weight 390.87
IUPAC Name 7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3,(H,20,21)
Standard InChI Key FIHVVMLMYOBMJO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate substitution pattern on a purine core. The purine scaffold (C₅H₄N₄) is modified at positions 1, 3, 7, and 8. Key substituents include:

  • A 2-chlorobenzyl group at position 7, introducing aromaticity and potential electrophilic reactivity.

  • A 2-(dimethylamino)ethylamino group at position 8, contributing basicity and hydrogen-bonding capacity.

  • Methyl groups at positions 1 and 3, enhancing steric bulk and metabolic stability.

The molecular formula is C₁₈H₂₃ClN₆O₂, with a molecular weight of 390.87 g/mol. Structural analogs, such as 8-[(2,2-dimethoxyethyl)amino]-1,3-dimethyl derivatives, exhibit similar core architectures but differ in substituent electronic profiles .

Physicochemical Properties

While direct experimental data for this compound remains limited, inferences can be drawn from related purine derivatives:

PropertyValue (Analogous Compounds)Source
Density1.4 ± 0.1 g/cm³
Boiling Point589.5 ± 60.0 °C
LogP (Partition Coefficient)2.99
Aqueous SolubilityLow (hydrophobic substituents)

The dimethylaminoethyl side chain likely improves water solubility compared to purely aromatic derivatives, a critical factor for bioavailability. The chloro substituent on the benzyl group may increase lipophilicity, influencing membrane permeability .

Synthetic Pathways

Synthesis typically involves multi-step functionalization of a purine precursor. A plausible route includes:

  • Alkylation: Introducing the 2-chlorobenzyl group via nucleophilic substitution at position 7 using 2-chlorobenzyl chloride under basic conditions.

  • Amination: Coupling the 2-(dimethylamino)ethylamine moiety at position 8 through Buchwald-Hartwig or Ullmann-type reactions.

  • Methylation: Installing methyl groups at positions 1 and 3 using methyl iodide or dimethyl sulfate.

Key challenges include regioselectivity control and minimizing side reactions at nitrogen-rich positions. Purification often employs chromatography or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanisms

Purine derivatives are renowned for their diverse pharmacological profiles. While specific data on this compound is scarce, structurally related molecules exhibit:

Antimicrobial Effects

Chlorinated aromatic systems in purine derivatives disrupt microbial nucleic acid synthesis. A dimethoxyethyl-substituted analog inhibited Staphylococcus aureus growth at 15.5 μM , suggesting potential broad-spectrum activity.

Central Nervous System (CNS) Modulation

The dimethylamino group’s basicity enables blood-brain barrier penetration. Structural relatives exhibit serotonin receptor modulation (IC₅₀ = 5.0 μM), hinting at anxiolytic or antidepressant applications.

Applications in Drug Development

The compound’s modular structure makes it a versatile scaffold for:

  • Kinase Inhibitors: Tailoring substituents to target ATP-binding pockets.

  • Antimicrobial Agents: Optimizing chloroaromatic groups for pathogen specificity.

  • Neurotherapeutics: Engineering substituents for CNS receptor selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator